molecular formula C19H17ClN4O2 B2778103 (4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1421584-02-2

(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2778103
CAS RN: 1421584-02-2
M. Wt: 368.82
InChI Key: VTZVEISWDANPNE-UHFFFAOYSA-N
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Description

(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone, also known as CPPM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPPM is a small molecule that can be synthesized using various methods and has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Anti-Tubercular Activity

(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were also found to be nontoxic to human cells .

Fluorescent Probes

The compound’s photophysical properties make it suitable for use as a fluorescent probe. A family of pyrazolo[1,5-a]pyrimidines (PPs) derived from this structure demonstrated excellent photobleaching performance. These PPs could serve as strategic compounds for optical applications due to their tunable properties and greener synthetic methodology .

Biological Evaluation

In another study, the compound was synthesized and its crystal structure determined. Biological evaluation included assessing its cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compound was non-toxic to human cells, further supporting its potential applications .

properties

IUPAC Name

(3-chlorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZVEISWDANPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

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